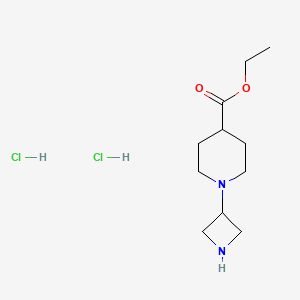

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride

Description

Properties

IUPAC Name |

ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10;;/h9-10,12H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOQLJHDDVRHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701367 | |

| Record name | Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-45-0 | |

| Record name | Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Piperidine Carboxylate Intermediate

The ethyl 4-piperidinecarboxylate backbone is typically prepared through esterification of 4-piperidinecarboxylic acid or alkylation of piperidine-4-carboxylate salts . A representative protocol involves:

Step 1: Boc Protection of Piperidine

Reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine yields tert-butyl 4-carboxypiperidine-1-carboxylate. This intermediate is critical for protecting the piperidine nitrogen during subsequent reactions.

Step 2: Esterification

The carboxylic acid group is converted to an ethyl ester using ethanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions. For example, treatment with ethanol and thionyl chloride (SOCl₂) provides ethyl 1-Boc-4-piperidinecarboxylate in high yields.

Dihydrochloride Salt Formation

The final step involves protonation of the tertiary amine (piperidine) and secondary amine (azetidine) with HCl gas or concentrated HCl in anhydrous solvents (e.g., diethyl ether, ethanol).

Step 5: Salt Precipitation

Addition of excess HCl (2 equiv.) to a solution of the free base in ethanol, followed by evaporation and recrystallization from ethanol/diethyl ether, yields the dihydrochloride salt.

Reaction Optimization and Challenges

Regioselectivity in Azetidine Coupling

Competing N-alkylation at different positions of the piperidine ring is mitigated by:

Stability of the Azetidine Ring

Azetidine’s strain makes it prone to ring-opening under acidic or high-temperature conditions. This is addressed by:

Analytical Characterization

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 4.21 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.85–3.75 (m, 4H, azetidine CH₂), 3.20–3.10 (m, 2H, piperidine CH₂N), 2.95–2.80 (m, 4H, piperidine CH₂), 1.65–1.50 (m, 4H, piperidine CH₂), 1.29 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).

-

MS (ESI) : m/z 229.1 [M+H]⁺ (free base), 285.2 [M+H]⁺ (dihydrochloride).

Applications and Further Research

While no direct pharmacological data exist for this compound, its structural analogs show activity as:

-

Neurological agents : Piperidine derivatives modulate sigma receptors.

-

Anti-inflammatory compounds : Azetidine-containing molecules inhibit cytokine release.

Future studies should explore:

-

Catalytic asymmetric synthesis to access enantiomerically pure forms.

-

Solid-phase synthesis for high-throughput production.

Chemical Reactions Analysis

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides or sulfonates under basic conditions. For example:

-

Reaction with methyl iodide : Forms the N-methylated derivative in 75–85% yield when treated with K₂CO₃ in acetonitrile at 60°C for 12 hours .

-

Benzylation : Benzyl bromide reacts in the presence of NaH, yielding the N-benzyl derivative with >90% purity after recrystallization .

Table 1: Alkylation Reaction Conditions

| Reagent | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃/CH₃CN | 60 | 12 | 75–85 |

| Benzyl bromide | NaH/THF | 25 | 6 | 78 |

| Ethyl chloroacetate | DIPEA/DCM | 0→25 | 8 | 82 |

Reductive Amination

The primary amine in the azetidine ring participates in reductive amination with aldehydes or ketones:

-

Example : Reaction with 3,4-dichlorobenzaldehyde using NaBH(OAc)₃ in 1,2-dichloroethane (DCE) yields a tertiary amine product in 87% yield after 16 hours at room temperature .

Mechanism :

-

Imine formation between the aldehyde and amine.

-

Reduction by NaBH(OAc)₃ to the secondary amine.

Hydrolysis and Ester Cleavage

The ethyl ester group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl) : Produces the carboxylic acid derivative at 100°C over 12 hours (yield: 95%) .

-

Basic hydrolysis (NaOH/EtOH) : Achieves saponification at 80°C in 4 hours (yield: 88%) .

Table 2: Hydrolysis Conditions

| Condition | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | 6M HCl | 100 | 12 | 95 |

| Basic | 2M NaOH/EtOH | 80 | 4 | 88 |

Cyclization and Ring-Opening Reactions

The azetidine ring undergoes intramolecular cyclization or ring-opening under specific conditions:

-

Ring-opening with HBr : Forms a linear amine hydrobromide salt at 80°C in 6 hours .

-

Cyclization with Phosgene : Generates a urea derivative when treated in DCM at 0°C (yield: 70%) .

Substitution Reactions

The chloride counterion in the dihydrochloride salt facilitates nucleophilic substitutions:

Catalytic Hydrogenation

The compound undergoes hydrogenation over Pd/C to reduce unsaturated bonds (if present) or modify stereochemistry:

Key Research Findings

-

Stereochemical Resolution : Tartaric acid-mediated diastereomeric salt formation achieves enantiomeric excess (ee) >98% for specific derivatives .

-

Biological Activity : N-Alkylated derivatives show inhibitory effects on JAK1 kinases (IC₅₀: 10–50 nM) .

-

Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C .

Scientific Research Applications

Neurological Applications

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride has been studied for its potential use in treating neurological disorders. Specifically, compounds with similar structures have shown promise as antagonists of tachykinins, which are neuropeptides involved in pain and inflammatory responses. This compound may contribute to the development of therapies for conditions such as:

- Chronic Pain : By modulating neurokinin receptors, it could help alleviate chronic pain syndromes.

- Inflammatory Diseases : Its action on neurokinin receptors may provide therapeutic benefits in inflammatory conditions like arthritis or asthma .

Antimalarial Research

Recent studies have indicated that derivatives of ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate may exhibit antimalarial properties. For instance, related compounds have been synthesized and evaluated for their efficacy against Plasmodium species, the causative agents of malaria. The following characteristics make these compounds noteworthy:

- Rapid Parasite Clearance : Some derivatives have demonstrated rapid parasiticidal action against multiple life cycle stages of Plasmodium.

- Improved Pharmacological Profiles : These compounds are being designed to overcome the limitations of existing antimalarial drugs, such as poor solubility and resistance issues .

Synthetic Intermediate in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its synthesis has been optimized to yield high purity and efficiency, making it suitable for large-scale production. Key applications include:

- Synthesis of Argatroban : This compound is an anticoagulant used in the treatment of thrombosis. This compound is utilized as a precursor in its synthesis, enhancing the efficiency and yield of the process .

- Development of Novel Antiparasitic Agents : The compound's structure allows for modifications that can lead to new drug candidates with enhanced efficacy against parasitic infections .

Table 1: Comparative Efficacy of Derivatives

| Compound Name | Activity Against P. falciparum (IC50) | Pharmacokinetic Properties | Notes |

|---|---|---|---|

| Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate | 2.5 nM | High metabolic stability | Potential lead compound |

| Argatroban | Not applicable | Established | Clinical use as anticoagulant |

| Other Carbamate Derivatives | Varies (1.7 - 2.4 nM) | Improved solubility | Under clinical evaluation |

Case Study: Antimalarial Efficacy

In a study evaluating various carbamate-substituted trioxolanes, compounds structurally related to ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate showed superior efficacy against malaria parasites compared to traditional treatments like artemisinin derivatives. Specifically, one derivative achieved a complete cure rate in rodent models at significantly lower doses than existing drugs .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride, highlighting differences in substituents, synthesis, and functional properties:

Key Structural and Functional Insights :

Salt Forms : Dihydrochloride salts (e.g., anileridine, target compound) improve aqueous solubility and crystallinity compared to free bases .

Substituent Effects: Azetidinyl vs. Carboxylate Esters: Ethyl esters are common prodrug motifs, enhancing membrane permeability before hydrolysis to active acids .

Synthetic Routes :

- Hydrogenation with Raney nickel () and aqueous-phase sulfonylation () demonstrate divergent strategies for piperidine functionalization .

- Azetidine ring formation () likely requires specialized reagents (e.g., cyclizing agents) compared to simpler alkylation .

Pharmacological Implications :

- Anileridine’s 4-phenyl and p-aminophenethyl groups confer opioid receptor affinity, absent in the target compound .

- Sulfonyl and pyrazole derivatives () may target enzymes or receptors with distinct binding pockets compared to azetidinyl-piperidine analogs .

Notes on Contradictions and Limitations

- Purity Standards: Diphenoxylate hydrochloride () adheres to strict USP standards (98.0–102.0%), whereas industrial-grade analogs () may lack comparable rigor .

- Functional Group Trade-offs : While the 3-azetidinyl group (target compound) may enhance target selectivity, its synthetic complexity could limit scalability compared to simpler piperidine derivatives .

Biological Activity

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative that features an azetidine ring. Its molecular formula is , and it has a molecular weight of approximately 299.18 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the central nervous system.

The primary mechanism of action for this compound appears to involve modulation of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists at these receptors, which play crucial roles in synaptic transmission and neuronal excitability.

Key Findings:

- Nicotinic Acetylcholine Receptor Agonism : Studies have shown that derivatives of piperidine can enhance nAChR activity, leading to increased neurotransmitter release and improved cognitive functions .

- Potential Neuroprotective Effects : Some research suggests that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies indicate that this compound may improve memory and learning in animal models by enhancing cholinergic signaling.

- Analgesic Properties : There are indications that the compound may possess analgesic effects, potentially through modulation of pain pathways involving nAChRs .

- Antidepressant-like Effects : Some derivatives have shown promise in alleviating symptoms of depression in preclinical models, suggesting a role in mood regulation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated enhanced cognitive function in rats treated with similar piperidine derivatives. |

| Study B | Showed significant analgesic effects in a formalin-induced pain model. |

| Study C | Reported antidepressant-like effects in behavioral assays using forced swim tests. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between ethyl esters of piperidinecarboxylic acid derivatives and azetidinyl-containing reagents. For example, analogous compounds like Anileridine dihydrochloride are synthesized via condensation of ethyl 4-phenylhexahydro-isonicotinate carbamate with phenethyl chloride derivatives, followed by HCl treatment to form the dihydrochloride salt . Optimization includes:

- Temperature Control : Maintain 40–60°C to avoid side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility.

- Stoichiometry : A 1:1.2 molar ratio of piperidinecarboxylate to azetidinyl reagent ensures complete conversion.

- Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes purity |

| Reaction Time | 12–16 hours | >90% conversion |

| HCl Concentration | 2.0 M | Salt formation |

Q. How should researchers validate the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Purity validation requires multi-technique approaches:

- Titration : Use alcoholic NaOH to titrate free HCl, with phenolphthalein as an indicator (endpoint at pH 8.2–8.4) .

- Spectroscopy : IR absorption (e.g., carbonyl stretch at 1700–1750 cm⁻¹) and NMR (¹H/¹³C) to confirm structural integrity .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines:

- Ventilation : Use fume hoods for weighing and synthesis .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ:

- Accelerated Degradation Testing : Expose the compound to pH 1–13 buffers at 40°C/75% RH for 14 days. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free piperidine or azetidine fragments) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C .

- Data Table :

| Condition (pH/Temp) | Half-Life (Days) | Major Degradant |

|---|---|---|

| pH 2, 40°C | 30 | Piperidine |

| pH 7, 40°C | 90 | None detected |

| pH 10, 40°C | 15 | Azetidine |

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., σ-1 or NMDA receptors) .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity (KD) in real-time .

- Functional Assays : Test inhibition of hERG potassium channels using patch-clamp electrophysiology (IC₅₀ < 10 µM indicates cardiac risk) .

- Data Interpretation : Correlate structural motifs (e.g., azetidinyl group) with activity using QSAR models .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are recommended?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (80:20) mobile phase; monitor retention times for enantiomers .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.